

Photophysical and Spectral Properties of Basic Red 51: An In-depth Technical Guide

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Compound of Interest

Compound Name: Basic Red 51

Cat. No.: B079145

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Introduction

Basic Red 51, a cationic azo dye, is a synthetic colorant with applications in the textile industry, cosmetics, and as a biological stain.[1] Its chemical structure, characterized by an azo bridge connecting a dimethylaminophenyl group to a dimethylimidazolium ring, is responsible for its distinct spectral properties. This guide provides a comprehensive overview of the known photophysical and spectral characteristics of **Basic Red 51**, details experimental protocols for their measurement, and presents signaling pathways and workflows relevant to its characterization.

Chemical and Physical Properties

Basic Red 51, with the IUPAC name 4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride, is a water-soluble solid.[2] Its cationic nature dictates its interaction with anionic substrates.[3]

Property	Value	Reference
CAS Number	77061-58-6	[2]
Molecular Formula	C ₁₃ H ₁₈ ClN ₅	[4]
Molecular Weight	279.77 g/mol	[4]
Appearance	Red solid powder	
Solubility	Soluble in water and alcohol	

Photophysical and Spectral Properties

The photophysical properties of a dye are governed by its ability to absorb and emit light. The extended π -conjugated system in **Basic Red 51** is the primary chromophore responsible for its absorption in the visible region of the electromagnetic spectrum.[5]

Absorption Spectrum

Basic Red 51 exhibits a strong absorption band in the visible spectrum, which is responsible for its red color. The key quantitative parameters of its absorption spectrum in aqueous solution are summarized below.

Parameter	Value	Reference
Maximum Absorption Wavelength (λ_{max})	523-524 nm	[5]
Molar Absorptivity (ϵ) at 530 nm	$1.2 \times 10^4 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	[5]

Fluorescence Properties

While **Basic Red 51** is noted to be fluorescent under certain conditions, specific quantitative data regarding its fluorescence emission maximum, quantum yield (Φ_f), and fluorescence lifetime (τ) are not readily available in the current body of scientific literature. Azo dyes, in general, are known to have low fluorescence quantum yields due to efficient non-radiative

decay pathways, such as photoisomerization.[6] However, structural rigidity and environmental factors can influence their emissive properties.

Note: The experimental protocols detailed in the subsequent sections provide the methodology to experimentally determine the fluorescence emission spectrum, quantum yield, and lifetime of **Basic Red 51**.

Solvatochromism

Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts with a change in the polarity of the solvent.[7] This effect arises from differential solvation of the ground and excited states of the molecule. While the solvatochromic behavior of many dyes has been studied, specific data on the effect of different solvents on the spectral properties of **Basic Red 51** is not extensively documented. A systematic study using a range of solvents with varying polarities would be required to fully characterize its solvatochromic properties.

Experimental Protocols

The following sections outline detailed methodologies for the characterization of the photophysical and spectral properties of **Basic Red 51**.

UV-Vis Absorption Spectroscopy

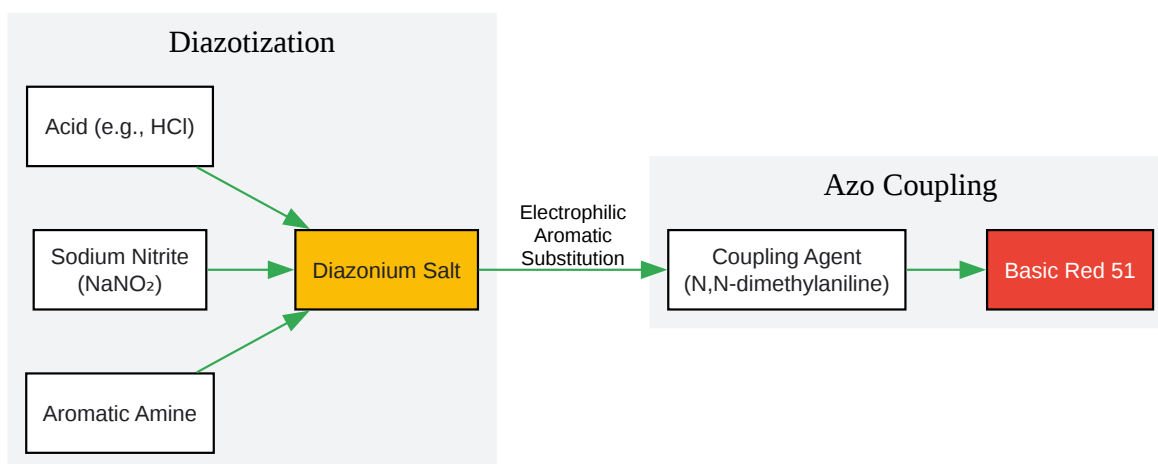
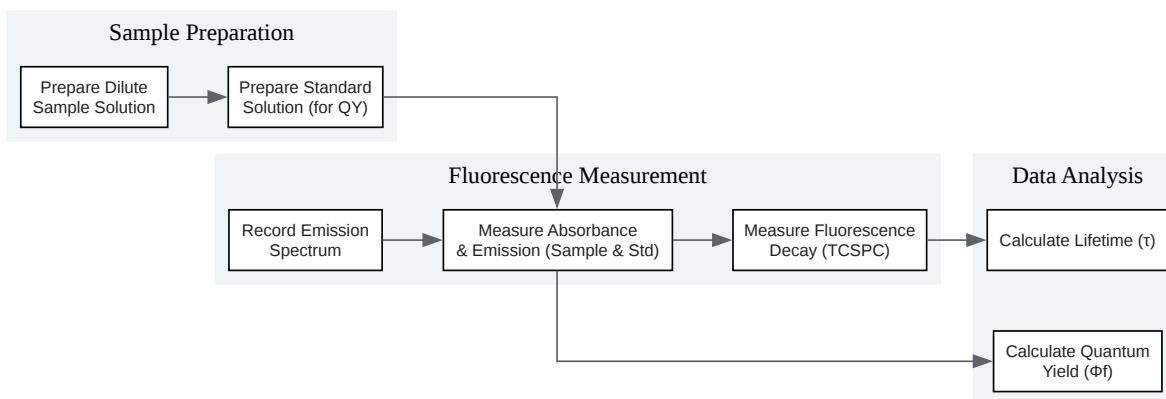
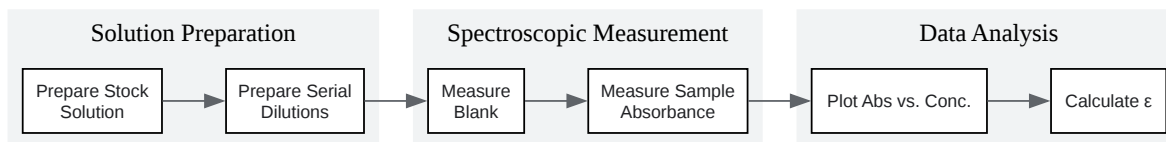
This protocol describes the steps to determine the absorption spectrum and molar absorptivity of **Basic Red 51**.

Materials:

- **Basic Red 51** dye
- Spectroscopic grade solvent (e.g., deionized water, ethanol)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- **Stock Solution Preparation:** Accurately weigh a small amount of **Basic Red 51** and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1×10^{-4} M).
- **Working Solution Preparation:** Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 1×10^{-6} M to 1×10^{-5} M.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 300-700 nm).
- **Blank Measurement:** Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline correction.
- **Sample Measurement:** Rinse a clean cuvette with a small amount of the most dilute working solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.
- **Repeat for all Concentrations:** Repeat the measurement for all the prepared working solutions, from the most dilute to the most concentrated.
- **Data Analysis:**
 - Determine the wavelength of maximum absorbance (λ_{max}) from the recorded spectra.
 - Plot a graph of absorbance at λ_{max} versus the concentration of the dye.
 - According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the linear fit of this graph will be the molar absorptivity (ϵ).



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